4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide
Description
4-{4-[(1H-Imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide is a synthetic small molecule featuring a thiophene core substituted with a carboxamide group at position 3 and a benzamido-linked imidazole moiety at position 4. This compound is structurally characterized by:
- Benzamido-imidazole substituent: A benzyl group connected via an amide bond to a methylimidazole, enhancing hydrophobicity and hydrogen-bonding capacity.
- Carboxamide group: Improves solubility and serves as a hydrogen-bond acceptor.
The compound’s synthesis involves reductive amination of thiophene-3-carbaldehyde with a substituted benzylamine derivative, followed by purification via flash column chromatography .
Properties
IUPAC Name |
4-[[4-(imidazol-1-ylmethyl)benzoyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-15(21)13-8-23-9-14(13)19-16(22)12-3-1-11(2-4-12)7-20-6-5-18-10-20/h1-6,8-10H,7H2,(H2,17,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKFTSOOXBRZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CSC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole derivative. One common method involves the condensation reaction of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further reactions to introduce the thiophene carboxamide group . The reaction conditions often require the use of organic solvents such as methanol or ethanol and may involve catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the thiophene ring, while substitution reactions can introduce new functional groups to the imidazole or benzamido moieties.
Scientific Research Applications
4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide has a wide range of scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The benzamido and thiophene groups can also interact with various biological pathways, modulating their function and leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-{4-[(1H-Imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide with structurally related compounds from the evidence:
Key Observations :
Heterocyclic Core : The target compound’s thiophene ring contrasts with the pteridinyl core in methotrexate analogs, which are critical for dihydrofolate reductase (DHFR) binding . Thiophene’s sulfur atom may enhance lipophilicity compared to nitrogen-rich pteridine systems.
Functional Groups: Carboxamide and imidazole moieties in the target compound suggest hydrogen-bonding interactions, akin to methotrexate’s carboxylate and amino groups, but with distinct spatial arrangements .
Pharmacological Implications
While methotrexate derivatives are well-characterized antifolates, the target compound’s imidazole-thiophene architecture suggests divergent mechanisms, possibly targeting enzymes like farnesyltransferase or kinases . However, explicit activity data for the target compound are absent in the provided evidence, necessitating further studies.
Biological Activity
4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide, identified by its CAS number 2097914-70-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 326.4 g/mol. The compound features a thiophene ring fused with an imidazole moiety, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄O₂S |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 2097914-70-8 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, thiazole-containing compounds have been shown to possess cytotoxic effects against various cancer cell lines. In one study, an analogue demonstrated an IC50 value of 1.61 µg/mL against the A-431 cell line, suggesting strong antitumor efficacy .
Anticonvulsant Activity
The anticonvulsant potential of related thiophene derivatives has been explored, revealing that modifications in the imidazole and thiophene structures can significantly influence their efficacy. For example, certain thiazole derivatives showed promising results in preclinical models of epilepsy .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Compounds with imidazole rings often act as enzyme inhibitors. For instance, they may inhibit cyclooxygenase or lipoxygenase pathways, which are crucial in inflammatory responses.
- Interaction with DNA : Some thiophene derivatives have been reported to intercalate with DNA, leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its efficacy:
- Imidazole Substitution : Variations in the imidazole group can alter the compound's binding affinity to target proteins.
- Thiophene Modifications : Substituents on the thiophene ring can enhance lipophilicity and bioavailability.
- Amide Linkage : The presence of the amide functional group is critical for maintaining biological activity.
Case Studies
Several case studies have highlighted the potential of similar compounds:
- Case Study 1 : A study on thiazole derivatives demonstrated significant anticancer activity in vitro, with compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
- Case Study 2 : Research focusing on imidazole-based inhibitors revealed that structural modifications could lead to improved selectivity and reduced side effects in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
